molecular formula C20H16FN3O4 B4506825 4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

Katalognummer: B4506825
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: ZHHBOYPFNLKLBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[({[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a pyridazinone derivative featuring a 4-fluorophenyl substituent at the 3-position of the pyridazinone ring and a benzoic acid moiety linked via an acetamide spacer. Its core structure includes a six-membered pyridazinone ring with a ketone group at position 6, which is critical for hydrogen bonding and bioactivity .

Eigenschaften

IUPAC Name

4-[[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c21-16-7-5-14(6-8-16)17-9-10-19(26)24(23-17)12-18(25)22-11-13-1-3-15(4-2-13)20(27)28/h1-10H,11-12H2,(H,22,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHBOYPFNLKLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Acetylation: The acetyl group is introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the amide bond between the acetylated pyridazinone and benzoic acid, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Wissenschaftliche Forschungsanwendungen

4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The fluorophenyl group and pyridazinone ring are crucial for its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid with structurally analogous pyridazinone derivatives, focusing on substituents, molecular properties, and reported activities.

Compound Name Key Substituents Molecular Weight Functional Groups Reported Activity
4-[({[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid 4-Fluorophenyl, benzoic acid, acetamide linker ~399.33 g/mol Pyridazinone, ketone, carboxylic acid Not explicitly reported; structural analog of acetylcholinesterase inhibitors
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide (6c) 4-Fluorophenyl, antipyrine (pyrazole) moiety, piperazine ~519.53 g/mol Pyridazinone, amide, piperazine Acetylcholinesterase inhibition (IC₅₀: 12.3 µM)
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (6e) Benzylpiperidine, antipyrine moiety ~528.61 g/mol Pyridazinone, amide, piperidine Moderate antimicrobial activity
3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6f) 4-Chlorophenyl, piperazine, extended alkyl linker ~576.07 g/mol Pyridazinone, amide, piperazine Enhanced solubility vs. shorter linkers
Methyl (3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetate 4-Fluorophenyl, methyl ester 262.24 g/mol Pyridazinone, ester Intermediate in drug synthesis

Key Observations:

Bioactivity Modulation :

  • The piperazine/piperidine-containing analogs (e.g., 6c, 6f) exhibit higher acetylcholinesterase inhibitory activity compared to the benzoic acid derivative, likely due to improved target engagement via basic nitrogen atoms .
  • The benzoic acid derivative may offer superior solubility in aqueous media (via ionization) but reduced membrane permeability compared to ester or amide analogs .

Structural Influence on Solubility :

  • The methyl ester analog (262.24 g/mol) is more lipophilic (clogP ~2.1) than the benzoic acid derivative (clogP ~1.5 predicted), aligning with ester-to-acid conversion trends .
  • Piperazine-containing derivatives (e.g., 6c, 6f) show intermediate solubility due to ionizable amine groups .

Synthetic Routes: The target compound is likely synthesized via coupling of methyl (3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetate () with 4-(aminomethyl)benzoic acid, followed by ester hydrolysis . In contrast, antipyrine hybrids (e.g., 6c, 6e) are synthesized via hydrazide intermediates (), which are absent in the benzoic acid derivative’s pathway .

Spectroscopic Characterization: The benzoic acid derivative’s IR spectrum would show a strong C=O stretch at ~1700 cm⁻¹ (carboxylic acid) and ~1660 cm⁻¹ (pyridazinone ketone), distinct from ester analogs (~1740 cm⁻¹ for ester C=O) .

Research Implications

However, its lack of ionizable amine groups (compared to piperazine derivatives) may limit central nervous system penetration. Future studies should explore its derivatization into prodrugs (e.g., ester prodrugs for enhanced bioavailability) or evaluate its role in carboxylate-targeted therapies .

Biologische Aktivität

4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C19H21FN4O4
  • Molecular Weight : 388.39 g/mol
  • CAS Number : 922971-00-4

The structure includes a pyridazinone ring and a fluorophenyl group, which are essential for its biological activity. The presence of the acetylamino and benzoic acid moieties further enhances its interaction with biological targets.

The biological activity of 4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antifibrinolytic Activity : Similar compounds have shown potential in inhibiting fibrinolysis, which is crucial in managing bleeding disorders. For instance, related amide derivatives demonstrated significant effects on prothrombin time (PT) and activated partial thromboplastin time (aPTT) in blood plasma tests .

Comparative Analysis of Biological Activity

A comparative analysis of various derivatives provides insights into the structure-activity relationship (SAR) of the compound. The following table summarizes key findings from recent studies:

CompoundActivityProthrombin Time (s)aPTT (s)Notes
Amide 1Moderate14.1 - 15.2DecreasedSignificant reduction in PT observed
Amide 2ModerateSimilar to controlNot specifiedComparable activity to tranexamic acid
Amide 3HighNot specifiedSignificantly decreasedStrongest antifibrinolytic effect
Amide 8HighSignificant reductionNot specifiedMost effective at lower concentrations

Case Studies

  • Hemostatic Activity Study : A study examined the hemostatic properties of synthesized dipeptides similar to our compound. Results indicated that none of the synthesized compounds caused hemolysis at various concentrations, confirming safety in blood applications .
  • Cytotoxicity Assessment : The cytotoxicity and genotoxicity were evaluated using monocyte/macrophage cell lines. The tested compounds did not exhibit significant cytotoxic effects, indicating potential for safe therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.